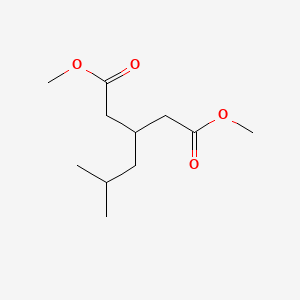
Dimethyl 3-(2-methylpropyl)pentanedioate
説明
Dimethyl 3-(2-methylpropyl)pentanedioate is an intermediate in the synthesis of (3S)-3-(2-Methylpropyl)-pentanedioic Acid 1-Methyl Ester (Pregabalin Impurity 17, M199650), an impurity of Pregabalin (P704800), a GABA analogue used as an anticonvulsant . It has a molecular weight of 216.28 and a molecular formula of C11H20O4 .
Molecular Structure Analysis
The molecular structure of Dimethyl 3-(2-methylpropyl)pentanedioate consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The IUPAC name for this compound is dimethyl 3-(2-methylpropyl)pentanedioate .Physical And Chemical Properties Analysis
Dimethyl 3-(2-methylpropyl)pentanedioate has a molecular weight of 216.28 and a molecular formula of C11H20O4 . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.科学的研究の応用
Liquid Crystal Research
Dimethyl 3-(2-methylpropyl)pentanedioate, among other methylene-linked liquid crystal dimers, has been studied for its transitional properties in liquid crystals, exhibiting a twist-bend nematic phase. This finding is significant for understanding the behavior of liquid crystals and could have implications for the development of new materials with unique optical properties. The research highlighted the formation of a new nematic phase attributed to the negative bend elastic constant resulting from the bent geometry of methylene-linked odd-membered dimers (Henderson & Imrie, 2011).
Alternative Fuels
Research into the use of dimethyl ether, a compound related to dimethyl 3-(2-methylpropyl)pentanedioate, in compression ignition engines as an alternative fuel has shown promising results. It offers an attractive option for environmental conservation and energy security, with benefits such as low NOx, HC, CO emissions, and superior atomization and vaporization characteristics compared to conventional diesel. However, challenges such as enhancing its calorific value and reducing NOx emissions need to be addressed for its wider adoption in diesel vehicles (Park & Lee, 2014).
Flavor and Aroma Research
The volatilome of hazelnuts has been analyzed to determine the impact of various compounds on aroma, identifying key odorants that contribute to the characteristic aroma of raw and roasted hazelnuts. This research is crucial for the food industry, especially for companies focusing on high-quality hazelnuts. It sheds light on how primary and secondary metabolites correlate with cultivar, post-harvest practices, storage, and spoilage phenomena, providing a foundation for improving hazelnut aroma through agricultural and processing practices (Squara et al., 2022).
Chemical Recycling of Carbon Dioxide
The chemical recycling of carbon dioxide into fuels is an emerging field of research with significant implications for reducing greenhouse gas emissions and producing sustainable fuels. Studies have explored the electrochemical valorisation of CO2 using innovative approaches such as ionic liquids, highlighting the potential to convert CO2 into valuable compounds like dimethyl carbonate. This research underscores the importance of developing complementary strategies to carbon sequestration and storage, utilizing renewable energy sources for the reaction of CO2 reduction (Centi & Perathoner, 2009).
作用機序
特性
IUPAC Name |
dimethyl 3-(2-methylpropyl)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-8(2)5-9(6-10(12)14-3)7-11(13)15-4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRTAKEAMTPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanedioic acid, 3-(2-methylpropyl)-, 1,5-dimethyl ester | |
CAS RN |
145328-03-6 | |
| Record name | 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145328036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7PN3QAU68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



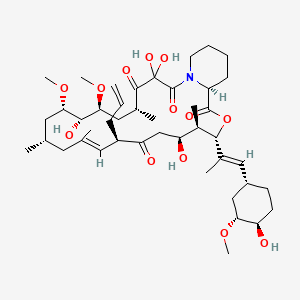
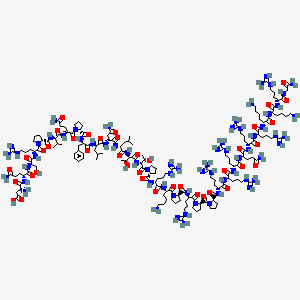
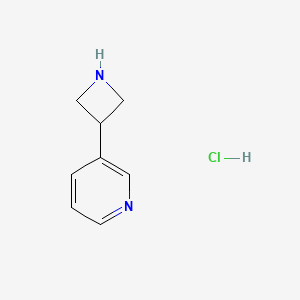


![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)

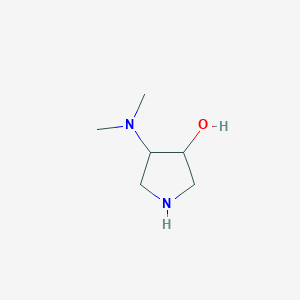
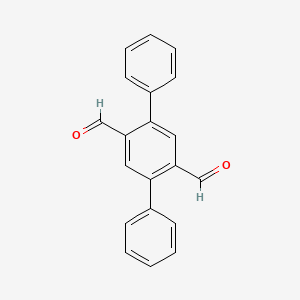
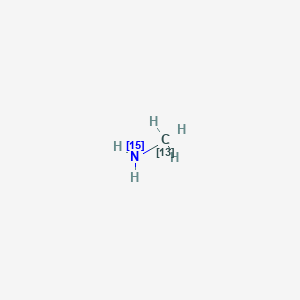


![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)
